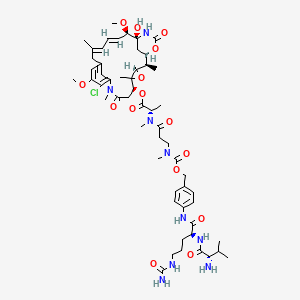

Val-Cit-amide-Cbz-N(Me)-Maytansine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C55H78ClN9O15 |

|---|---|

Poids moléculaire |

1140.7 g/mol |

Nom IUPAC |

[(1S,2R,3S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoyl-methylamino]propanoate |

InChI |

InChI=1S/C55H78ClN9O15/c1-30(2)46(57)49(69)61-37(15-13-22-59-51(58)71)48(68)60-36-19-17-34(18-20-36)29-77-53(73)63(7)23-21-43(66)64(8)33(5)50(70)79-42-27-44(67)65(9)38-25-35(26-39(75-10)45(38)56)24-31(3)14-12-16-41(76-11)55(74)28-40(78-52(72)62-55)32(4)47-54(42,6)80-47/h12,14,16-20,25-26,30,32-33,37,40-42,46-47,74H,13,15,21-24,27-29,57H2,1-11H3,(H,60,68)(H,61,69)(H,62,72)(H3,58,59,71)/b16-12+,31-14+/t32-,33+,37+,40+,41-,42+,46+,47+,54?,55+/m1/s1 |

Clé InChI |

WHRVZTYLCHEVBV-IRINPGTESA-N |

SMILES isomérique |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |

SMILES canonique |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Val-Cit-amide-Cbz-N(Me)-Maytansine for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Val-Cit-amide-Cbz-N(Me)-Maytansine, a potent cytotoxic payload-linker for use in Antibody-Drug Conjugates (ADCs). The synthesis of this complex molecule involves the preparation of three key building blocks: the dipeptide linker Val-Cit, a para-aminobenzyl alcohol (PABC) self-emulative spacer, and the N-methylated maytansinoid payload, followed by their sequential coupling.

The Val-Cit dipeptide is a crucial component, designed to be selectively cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, ensuring targeted release of the cytotoxic agent. The Cbz-N(Me)-Maytansine is a derivative of the highly potent microtubule inhibitor, maytansine (B1676224), modified to enhance its therapeutic window and facilitate conjugation.

This document details the proposed experimental protocols for each synthetic step, presents quantitative data in structured tables for clarity, and includes visualizations of the synthetic workflow to aid in comprehension.

I. Overall Synthetic Strategy

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Fmoc-Val-Cit-PABC Linker: This involves the solution-phase synthesis of the protected dipeptide linker with the self-emulative PABC spacer.

-

Synthesis of the Cbz-N(Me)-Maytansine Payload: This stage focuses on the preparation of the N-methylated and Cbz-protected maytansinoid derivative from a suitable maytansinoid precursor.

-

Coupling and Final Deprotection: The final stage involves the amide bond formation between the Val-Cit-PABC linker and the Cbz-N(Me)-Maytansine payload, followed by the removal of the Fmoc protecting group to yield the final product.

Caption: Proposed synthetic workflow for this compound.

II. Experimental Protocols

Stage 1: Synthesis of Fmoc-Val-Cit-PABC Linker

This stage involves the synthesis of the protected dipeptide linker attached to the self-immolative spacer.

1.1: Synthesis of Fmoc-Val-Cit-OH

-

Materials: Fmoc-Val-OH, L-Citrulline, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether, Sodium bicarbonate (NaHCO₃) solution, Hydrochloric acid (HCl) solution.

-

Procedure:

-

Dissolve Fmoc-Val-OH (1.0 eq) and HOBt (1.1 eq) in DMF.

-

Add a solution of DCC (1.1 eq) in DCM to the mixture at 0°C and stir for 30 minutes.

-

Add a solution of L-Citrulline (1.0 eq) in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel to afford Fmoc-Val-Cit-OH.

-

1.2: Synthesis of Fmoc-Val-Cit-PABC-OH

-

Materials: Fmoc-Val-Cit-OH, p-Aminobenzyl alcohol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HOBt, DMF, Ethyl acetate.

-

Procedure:

-

Dissolve Fmoc-Val-Cit-OH (1.0 eq), p-aminobenzyl alcohol (1.1 eq), and HOBt (1.2 eq) in DMF.

-

Add EDC (1.2 eq) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

| Stage 1: Quantitative Data Summary | |

| Reaction | Reported Yield |

| Synthesis of Fmoc-Val-Cit-PABC-OH | 82-98%[1] |

Stage 2: Synthesis of Cbz-N(Me)-Maytansine Payload

This stage outlines a plausible route for the preparation of the N-methylated and Cbz-protected maytansinoid.

2.1: N-Methylation of Maytansinoid Precursor

-

Materials: Maytansinoid precursor (e.g., a derivative with a free amine), Formaldehyde (B43269), Sodium cyanoborohydride (NaBH₃CN), Acetonitrile, Acetic acid.

-

Procedure:

-

Dissolve the maytansinoid precursor (1.0 eq) in acetonitrile.

-

Add aqueous formaldehyde (excess) and acetic acid to adjust the pH to ~6.

-

Add sodium cyanoborohydride (excess) portion-wise at 0°C.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the N-methylated maytansinoid.

-

2.2: Cbz Protection of N-Methyl Maytansine

-

Materials: N-Methyl maytansine, Benzyl (B1604629) chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-methyl maytansine (1.0 eq) and DIPEA (1.5 eq) in DCM at 0°C.

-

Add benzyl chloroformate (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography to obtain Cbz-N(Me)-Maytansine.

-

| Stage 2: Quantitative Data Summary (Estimated) | |

| Reaction | Estimated Yield |

| N-Methylation of Maytansinoid | 60-70% |

| Cbz Protection | 70-80% |

Stage 3: Final Coupling and Deprotection

This final stage connects the linker and payload and removes the terminal protecting group.

3.1: Coupling of Fmoc-Val-Cit-PABC-OH and Cbz-N(Me)-Maytansine

-

Materials: Fmoc-Val-Cit-PABC-OH, Cbz-N(Me)-Maytansine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF.

-

Procedure:

-

Dissolve Fmoc-Val-Cit-PABC-OH (1.0 eq), Cbz-N(Me)-Maytansine (1.0 eq), and HATU (1.1 eq) in DMF.

-

Add DIPEA (2.0 eq) to the mixture at 0°C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to yield Fmoc-Val-Cit-amide-Cbz-N(Me)-Maytansine.

-

3.2: Fmoc Deprotection

-

Materials: Fmoc-Val-Cit-amide-Cbz-N(Me)-Maytansine, Piperidine, DMF.

-

Procedure:

-

Dissolve the Fmoc-protected conjugate in DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction at room temperature for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product, this compound, by preparative HPLC.

-

| Stage 3: Quantitative Data Summary (Estimated) | |

| Reaction | Estimated Yield |

| HATU Coupling | 50-60% |

| Fmoc Deprotection | >90% |

III. Characterization and Purity Analysis

The identity and purity of the final product and all intermediates should be confirmed by a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compounds and confirm the presence of all expected functional groups.

IV. Logical Relationships in the Synthesis

The synthesis follows a convergent approach where the linker and payload are synthesized separately and then coupled. This strategy allows for the independent optimization of each synthetic route and facilitates the preparation of different drug-linker combinations.

Caption: Convergent synthesis strategy for the target molecule.

V. Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. This technical guide provides a plausible and detailed synthetic route based on established chemical principles and analogous reactions reported in the literature. The successful synthesis of this potent drug-linker conjugate is a critical step in the development of next-generation ADCs for targeted cancer therapy. Researchers and drug development professionals can use this guide as a foundation for their own synthetic efforts, with the understanding that optimization of each step may be necessary to achieve desired yields and purity.

References

An In-Depth Technical Guide to Val-Cit-amide-Cbz-N(Me)-Maytansine: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Val-Cit-amide-Cbz-N(Me)-Maytansine, a critical drug-linker component utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical characteristics, outlines general experimental protocols for its use, and presents its mechanism of action within the context of targeted cancer therapy.

Chemical Structure and Properties

This compound is a complex molecule that combines a potent cytotoxic maytansinoid payload with a cleavable linker system. The maytansinoid acts as the warhead, inducing cell death, while the linker, composed of valine-citrulline (Val-Cit) and a self-emissive p-aminobenzylcarbamate (PABC) group protected with a carboxybenzyl (Cbz) group, ensures stability in circulation and controlled release of the payload within the target cancer cell.

The core components of the molecule are:

-

Maytansine (B1676224): A highly potent microtubule-targeting agent. It disrupts microtubule assembly, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1] Maytansinoids like DM1 and DM4 are synthetic derivatives of maytansine designed for conjugation to antibodies.[2]

-

Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed in the lysosomal compartment of cells. This enzymatic cleavage is a key step in the intracellular release of the cytotoxic payload.

-

Carboxybenzyl (Cbz) Protecting Group: This group protects the linker during synthesis and conjugation.

-

N(Me): Represents a methyl group attached to a nitrogen atom within the linker structure.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C55H78ClN9O15 | |

| Molecular Weight | 1140.71 g/mol | |

| CAS Number | 1628543-59-8 | |

| Appearance | White to off-white solid |

Solubility and Storage

| Condition | Solubility/Stability | Reference |

| In Vitro Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [2] |

| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [2] |

| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [2] |

Mechanism of Action in Antibody-Drug Conjugates (ADCs)

This compound is a crucial component of ADCs designed to target specific antigens on the surface of cancer cells. The general mechanism of action for an ADC utilizing this drug-linker is a multi-step process that ensures targeted delivery and selective cytotoxicity.

Caption: Mechanism of action of an ADC utilizing a cleavable linker.

This process is particularly relevant for ADCs targeting receptors like c-Met, which is often overexpressed in various solid tumors.[3][4] The binding of the ADC to c-Met leads to the internalization of the complex, followed by the release of the maytansinoid payload, ultimately causing targeted cell death.[5][6]

Experimental Protocols

The following are generalized protocols for the conjugation of maytansinoids to antibodies and for conducting in vitro cytotoxicity assays. These should be adapted and optimized for specific antibodies and cell lines.

Antibody-Maytansinoid Conjugation

This protocol describes a common method for conjugating a thiol-containing maytansinoid derivative (like DM1 or DM4, which are functionally similar to the maytansine in the topic compound) to an antibody via lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Thiol-containing maytansinoid derivative (e.g., DM1)

-

Reducing agent (e.g., DTT or TCEP)

-

Crosslinking reagent (e.g., SMCC)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: The antibody is partially reduced to expose free thiol groups on cysteine residues. This is typically done by incubating the antibody with a controlled amount of a reducing agent.

-

Linker Activation: The maytansinoid is reacted with a heterobifunctional crosslinker, such as SMCC, to create a reactive maleimide (B117702) group.

-

Conjugation: The reduced antibody is then reacted with the activated maytansinoid-linker. The maleimide groups on the linker react with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching: The reaction is stopped by adding a quenching reagent to react with any unreacted maleimide groups.

-

Purification: The resulting ADC is purified to remove unconjugated maytansinoid, linker, and other small molecules. This is often achieved using size-exclusion chromatography.[7]

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and concentration.

Caption: General workflow for antibody-maytansinoid conjugation.

In Vitro Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic potential of an ADC in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a c-Met expressing line)

-

Complete cell culture medium

-

ADC construct

-

Control antibody (unconjugated)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well plates

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The ADC and control antibody are serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the different concentrations of the ADC or controls.

-

Incubation: The plates are incubated for a set period (e.g., 72-96 hours) to allow the ADC to exert its cytotoxic effect.

-

Viability Assessment: A cell viability reagent is added to each well according to the manufacturer's instructions. This reagent measures a parameter indicative of cell viability, such as ATP content or metabolic activity.

-

Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is then used to generate dose-response curves and calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).[8]

Quantitative Data

While specific IC50 values for this compound are not publicly available in the provided search results, maytansinoid-based ADCs typically exhibit very high potency, with IC50 values often in the sub-nanomolar to low nanomolar range against antigen-positive cancer cell lines.[9] The efficacy is highly dependent on the target antigen expression levels and the specific characteristics of the antibody and linker. For instance, a study on a RON-targeted maytansinoid ADC (Zt/g4-DM1) demonstrated a correlation between the number of RON receptors on the cell surface and the IC50 values in various cancer cell lines.[10]

Conclusion

This compound represents a sophisticated and highly effective drug-linker system for the development of targeted cancer therapies. Its design allows for stable circulation of the ADC and potent, selective release of the maytansinoid payload within cancer cells, minimizing off-target toxicity. The continued exploration and optimization of such components are pivotal for advancing the field of antibody-drug conjugates and improving patient outcomes in oncology.

References

- 1. d-nb.info [d-nb.info]

- 2. Portico [access.portico.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. mythictx.com [mythictx.com]

- 9. tandfonline.com [tandfonline.com]

- 10. e-century.us [e-century.us]

An In-Depth Technical Guide to the Val-Cit Linker Cleavage Mechanism by Lysosomal Enzymes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the valine-citrulline (Val-Cit) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). It details the mechanism of its cleavage by lysosomal enzymes, presents quantitative data on its performance, and offers detailed protocols for its evaluation.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody and the payload, is crucial for an ADC's success. It must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload once inside the target cell.[1]

Protease-cleavable linkers, such as the Val-Cit dipeptide linker, are designed to be substrates for enzymes that are highly active within the lysosomal compartment of cancer cells, like Cathepsin B.[1] This strategy ensures that the potent cytotoxic agent is unleashed predominantly within the intended target, maximizing therapeutic efficacy while minimizing systemic side effects.[]

The Key Players: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B is a cysteine protease found primarily in lysosomes, the acidic organelles responsible for cellular degradation and recycling.[1] Its enzymatic activity is optimal in the low pH environment (pH 4.5-5.5) of the lysosome.[1] Critically for ADC therapy, Cathepsin B is frequently overexpressed in numerous tumor types, making it a reliable enzyme for targeted drug release.[1][]

The Val-Cit-PABC linker is a sophisticated system engineered for stability and efficient, traceless drug release.[1] It comprises three main parts:

-

Valine (Val): This amino acid is positioned to interact with the S2 subsite of Cathepsin B's active site.[1]

-

Citrulline (Cit): A non-proteinogenic amino acid that sits (B43327) in the S1 subsite of the enzyme.[1] The Val-Cit sequence has been identified as an excellent substrate for Cathepsin B.[]

-

p-aminobenzyl carbamate (B1207046) (PABC): This self-immolative spacer connects the dipeptide to the drug. Once the Val-Cit peptide bond is cleaved by Cathepsin B, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified active drug.

The Pathway to Payload Release: Internalization and Trafficking

The journey of an ADC from the bloodstream to the lysosome is a multi-step process that is essential for the Val-Cit linker to encounter its activating enzyme.

-

Binding: The ADC circulates in the bloodstream until its antibody recognizes and binds to a specific target antigen on the surface of a cancer cell.[1]

-

Internalization: Upon binding, the cell internalizes the ADC-antigen complex through receptor-mediated endocytosis, enclosing it within a vesicle called an endosome.[4][5] This is a critical step for most ADCs to exert their effect.[5]

-

Trafficking: The early endosome matures into a late endosome, and its internal pH begins to drop.[4]

-

Lysosomal Fusion: The late endosome eventually fuses with a lysosome.[4][6]

-

Cleavage and Release: Inside the acidic environment of the lysosome, active Cathepsin B recognizes and cleaves the Val-Cit linker.[1][] This initiates the self-immolation of the PABC spacer, releasing the active cytotoxic drug into the cell's interior.

-

Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[][6]

The Cleavage Mechanism: A Step-by-Step Breakdown

The enzymatic cleavage of the Val-Cit-PABC linker is a precise biochemical event.

The process begins when Cathepsin B identifies the Val-Cit dipeptide. The enzyme's Cys-His catalytic dyad facilitates the hydrolysis of the peptide bond between the citrulline and the PABC spacer.[1] This cleavage event is the trigger for a spontaneous electronic cascade within the PABC spacer, known as 1,6-elimination. This rapid, self-immolative reaction results in the release of the unmodified payload, carbon dioxide, and a remnant of the spacer.

Quantitative Analysis of Linker Performance

The stability and cleavage rate of the Val-Cit linker are critical for ADC efficacy. These properties are often evaluated in different biological matrices. While specific kinetic values (kcat, KM) can vary significantly based on the full ADC construct, conjugation site, and payload, comparative stability data highlights the linker's intended function.

Table 1: Comparative Stability and Cleavage of Different Peptide Linkers

| Linker | Matrix | Time (hours) | % Cleavage / Degradation | Key Observation |

|---|---|---|---|---|

| Val-Cit (Vedotin) | Human Liver Lysosomes | 0.5 | > 80% | Rapid and efficient cleavage in the target compartment. |

| Val-Cit (Vedotin) | Human Liver S9 Fraction | 24 | ~100% | Slower than in lysosomes but still effective cleavage by cytosolic/microsomal enzymes. |

| Val-Ala (Tesirine) | Human Liver Lysosomes | 24 | ~100% | Cleaves more slowly than Val-Cit initially. |

| Gly-Gly-Phe-Gly (Deruxtecan) | Human Liver Lysosomes | 24 | ~100% | Also cleaves more slowly than Val-Cit. |

| Non-cleavable (Mafodotin) | Human Liver Lysosomes | 24 | 0% | Stable to proteolytic degradation as designed. |

| Val-Cit | Human Plasma | 230 days (t1/2) | Low | Demonstrates high stability in circulation, a key requirement for ADCs. |

| Val-Cit | Mouse Plasma | 80 hours (t1/2) | Moderate | Less stable in mouse plasma due to cleavage by carboxylesterase Ces1C, a consideration for preclinical models.[7][8] |

Note: Data is compiled from multiple sources for illustrative comparison. Absolute values can differ based on experimental conditions.

Experimental Protocols

Evaluating the cleavage and stability of a Val-Cit linker is a foundational step in ADC development. Below are detailed methodologies for key assays.

In Vitro Cathepsin B Cleavage Assay (HPLC or LC-MS Based)

This assay directly measures the rate of payload release from an ADC in the presence of purified Cathepsin B.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[1]

Materials:

-

ADC with Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM DTT.

-

Quenching Solution: Cold acetonitrile (B52724) with 0.1% formic acid.

-

Incubator or water bath at 37°C

-

LC-MS system with a C18 column

Methodology:

-

Enzyme Activation: Pre-activate Cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer containing DTT.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical setup involves an ADC concentration of ~10 µM and an activated Cathepsin B concentration of ~1 µM.[7]

-

Initiation and Incubation: Initiate the reaction by adding the activated enzyme to the ADC solution. Incubate the mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding an equal volume of cold acetonitrile to the aliquot.[7] This precipitates the antibody and enzyme.

-

Sample Preparation: Centrifuge the quenched samples (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

LC-MS Analysis: Carefully collect the supernatant, which contains the released payload, and inject it into the LC-MS system. Use a suitable gradient elution method to separate the released payload from other components.

-

Data Analysis: Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload against time to determine the cleavage kinetics.[7]

Lysosomal Fraction Cleavage Assay

This assay provides a more biologically relevant environment by using lysosomal extracts, which contain a cocktail of enzymes.

Objective: To evaluate the cleavage of the Val-Cit linker by the complete enzymatic machinery of lysosomes.[7]

Materials:

-

ADC with Val-Cit linker

-

Commercially available rat or human liver lysosomal fractions[7]

-

Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT.[7]

-

Optional: Cathepsin B inhibitor (e.g., CA-074) for specificity control.[9]

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.[7]

-

Initiation: Add the lysosomal fraction to the reaction mixture to start the cleavage. For a negative control, pre-incubate a separate reaction with a Cathepsin B inhibitor before adding the ADC.[7]

-

Incubation and Sampling: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[7]

-

Sample Processing and Analysis: Follow steps 5-8 from the In Vitro Cathepsin B Cleavage Assay to quench the reaction and analyze the samples by LC-MS.[7]

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in antibody-drug conjugates.[1] Its success relies on a sequence of well-understood events, from ADC internalization and trafficking to the lysosome, culminating in a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug.[1] Understanding the kinetics, stability, and mechanism of this linker through robust in vitro assays is paramount for the design and development of safe and effective ADC therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Cytotoxicity Assays for Maytansinoid Payloads

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core principles and methodologies for assessing the in vitro cytotoxicity of maytansinoid payloads, potent anti-cancer agents frequently utilized in antibody-drug conjugates (ADCs).

Introduction to Maytansinoids and Their Mechanism of Action

Maytansinoids, such as maytansine (B1676224) and its derivatives DM1 and DM4, are highly potent microtubule-targeting agents.[1][2] Originally isolated from the Ethiopian shrub Maytenus ovatus, these compounds exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cellular cytoskeleton.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[][5][6] Due to their high potency, maytansinoids are often conjugated to monoclonal antibodies to form ADCs, which selectively deliver the cytotoxic payload to cancer cells expressing a specific target antigen, thereby minimizing systemic toxicity.[3][7]

The general mechanism of action for a maytansinoid-based ADC involves several key steps:

-

Binding: The ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[8]

-

Payload Release: Inside the cell, the maytansinoid payload is released from the antibody, often within the lysosomal compartment, through cleavage of the linker.[8][9]

-

Target Engagement: The released maytansinoid binds to tubulin, disrupting microtubule function.[3][]

-

Cell Death: The disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis.

Core Principles of In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for evaluating the potency and efficacy of maytansinoid payloads and their corresponding ADCs. These assays measure the ability of a compound to kill cells or inhibit their proliferation. The primary endpoint is often the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound.

Several types of assays are commonly employed, each with its own advantages and limitations. These can be broadly categorized as:

-

Metabolic Assays: These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.

-

Luminescent Assays: These assays often measure ATP levels, which are indicative of metabolically active cells.

-

Apoptosis Assays: These assays detect specific markers of programmed cell death.

-

Cell Cycle Analysis: This method determines the proportion of cells in different phases of the cell cycle, revealing the cell cycle arrest induced by the compound.

Key In Vitro Cytotoxicity Assays and Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay to assess cell viability.[10][11] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[10][12] The amount of formazan produced is proportional to the number of living cells.[11]

Experimental Protocol:

-

Cell Seeding:

-

Harvest and count cells. For adherent cells, use trypsin to detach them.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.

-

Include control wells with medium only (for blank measurements) and wells with untreated cells.[5]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and recover.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the maytansinoid payload or ADC in culture medium.

-

Add the diluted compounds to the appropriate wells. The final volume in each well should be consistent (e.g., 200 µL).[5]

-

Incubate the plate for a specified period, typically ranging from 48 to 144 hours, depending on the cell line and experimental design.[5]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a 10% SDS-HCl solution, to each well to dissolve the formazan crystals.[11]

-

If using DMSO, gently pipette to ensure complete dissolution. If using an SDS-HCl solution, the plate may need to be incubated in the dark at 37°C overnight.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Luminescent Cell Viability Assays

Luminescent assays, such as those measuring ATP levels, offer a highly sensitive method for determining cell viability. The principle is that only metabolically active cells produce ATP, and the amount of ATP is directly proportional to the number of viable cells.[14] These assays typically involve adding a reagent that lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a light-producing reaction.[14]

Experimental Protocol:

-

Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Opaque-walled plates are recommended to prevent signal crosstalk.[15]

-

Reagent Addition:

-

Allow the assay plate and the luminescent cell viability reagent to equilibrate to room temperature.

-

Add a volume of the reagent equal to the volume of the cell culture medium in each well.

-

-

Incubation and Data Acquisition:

-

Mix the contents of the wells on an orbital shaker for approximately 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Apoptosis Assays (e.g., Caspase-Glo 3/7 Assay)

Maytansinoids induce apoptosis, which involves the activation of a cascade of enzymes called caspases. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm that the observed cytotoxicity is due to apoptosis.[16]

Experimental Protocol:

-

Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).[16]

-

Caspase-Glo® 3/7 Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well.

-

-

Incubation and Data Acquisition:

-

Gently mix the contents of the wells using a plate shaker at a low speed for 30 seconds to 2 minutes.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each well using a luminometer.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] Since maytansinoids cause a G2/M arrest, this analysis can provide mechanistic insight into their cytotoxic effect.[5]

Experimental Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat them with the maytansinoid compound or ADC for a specified time (e.g., 24 hours).[17]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells (including any floating cells in the supernatant) and wash them with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating them at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells, allowing for the quantification of cells in each phase of the cell cycle.

-

Data Presentation: Comparative Cytotoxicity of Maytansinoid Payloads

The following table summarizes the in vitro cytotoxicity (IC50 values) of various maytansinoid payloads and ADCs across different cancer cell lines.

| Maytansinoid/ADC | Cell Line | Target Antigen | Linker | IC50 (nmol/L) | Reference |

| Maytansine | COLO 205 | - | - | Not specified | [18] |

| DM1SMe | COLO 205 | - | - | Not specified | [18] |

| Paclitaxel | COLO 205 | - | - | Not specified | [18] |

| Vinblastine | COLO 205 | - | - | Not specified | [18] |

| Maytansine | COLO 205MDR | - | - | Not specified | [18] |

| DM1SMe | COLO 205MDR | - | - | Not specified | [18] |

| Paclitaxel | COLO 205MDR | - | - | Not specified | [18] |

| Vinblastine | COLO 205MDR | - | - | Not specified | [18] |

| Maytansine | HCT-15 | - | - | Not specified | [18] |

| Paclitaxel | HCT-15 | - | - | Not specified | [18] |

| Vinblastine | HCT-15 | - | - | Not specified | [18] |

| Maytansine | UO-31 | - | - | Not specified | [18] |

| Paclitaxel | UO-31 | - | - | Not specified | [18] |

| Vinblastine | UO-31 | - | - | Not specified | [18] |

| Anti-CanAg-SMCC-DM1 | COLO 205 | CanAg | SMCC | Not specified | [18] |

| Anti-CanAg-PEG4Mal-DM1 | COLO 205 | CanAg | PEG4Mal | Not specified | [18] |

| Anti-CanAg-SMCC-DM1 | COLO 205MDR | CanAg | SMCC | Not specified | [18] |

| Anti-CanAg-PEG4Mal-DM1 | COLO 205MDR | CanAg | PEG4Mal | Not specified | [18] |

| Anti-EpCAM-SMCC-DM1 | HCT-15 | EpCAM | SMCC | Not specified | [5] |

| Anti-EpCAM-PEG4Mal-DM1 | HCT-15 | EpCAM | PEG4Mal | Not specified | [5] |

| IMGC936 | Various | ADAM9 | DM21-C | 0.2 - 224 | [19] |

| Antibody A2-SMCC-DM1 | MOLM-13 | CD33 | SMCC | ~0.1 - 0.3 | [20] |

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Maytansinoid-Induced Cytotoxicity

Caption: Signaling pathway of maytansinoid-induced cytotoxicity.

General Experimental Workflow for an In Vitro Cytotoxicity Assay

Caption: General workflow for an in vitro cytotoxicity assay.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. adcreview.com [adcreview.com]

- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. books.rsc.org [books.rsc.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. abcam.com [abcam.com]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. criver.com [criver.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to the Discovery and Evolution of Maytansinoid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent microtubule-targeting agents, have carved a significant niche in the landscape of cancer therapeutics. Originally isolated from the Ethiopian shrub Maytenus ovatus, maytansine (B1676224) and its derivatives have transitioned from being promising but toxic natural products to pivotal components of highly specific and effective antibody-drug conjugates (ADCs).[1] This technical guide provides a comprehensive overview of the discovery, evolution, and application of maytansinoid derivatives in cancer therapy, with a focus on the data, experimental protocols, and signaling pathways that have defined their development.

The Initial Discovery and Development of Maytansine

The journey of maytansinoids in oncology began in 1972 with the isolation of maytansine.[1] A member of the ansamycin (B12435341) family of macrolides, maytansine demonstrated extraordinary potency as a microtubule-targeting agent, inducing mitotic arrest and cell death at subnanomolar concentrations.[1] Its mechanism of action involves binding to tubulin, a crucial protein for microtubule formation, thereby disrupting the cellular machinery essential for cell division.[1]

Despite its potent in vitro cytotoxicity, the clinical development of maytansine as a standalone chemotherapeutic agent was hampered by a narrow therapeutic window and significant systemic toxicity. These early clinical trials highlighted the need for a targeted delivery system to harness the potent cytotoxic activity of maytansinoids while minimizing off-target effects. This challenge paved the way for the development of maytansinoid-based antibody-drug conjugates.

The Evolution to Maytansinoid-Based Antibody-Drug Conjugates (ADCs)

The limitations of systemic maytansine administration led researchers to explore its potential as a payload for ADCs. The core concept of an ADC is to use a monoclonal antibody to selectively deliver a highly potent cytotoxic agent to cancer cells that overexpress a specific target antigen. This targeted approach aims to increase the therapeutic index of the cytotoxic drug by concentrating its activity at the tumor site.

To be suitable for conjugation to an antibody, the maytansine structure required chemical modification. This led to the development of maytansinoid derivatives, most notably DM1 (emtansine) and DM4 (ravtansine), which incorporate a thiol group to facilitate linkage to an antibody via a linker molecule.

Key Maytansinoid Derivatives: DM1 and DM4

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): A derivative of maytansine where the N-acetyl group is replaced with a mercaptopropionyl group, introducing a thiol handle for conjugation.

-

DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine): Another maytansine derivative with a sterically hindered thiol-containing group, which can influence the stability and release characteristics of the ADC.

Linker Technology: The Bridge Between Antibody and Payload

The linker plays a critical role in the efficacy and safety of an ADC. It must be stable in circulation to prevent premature release of the cytotoxic payload, yet allow for its efficient release within the target cancer cell. Two main types of linkers are used for maytansinoid ADCs:

-

Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. An example is a disulfide-containing linker, which is cleaved in the reducing environment of the cell.

-

Non-cleavable Linkers: These linkers rely on the degradation of the antibody itself within the lysosome of the cancer cell to release the maytansinoid payload. A common example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which forms a stable thioether bond.

Approved Maytansinoid ADCs: A Clinical Success Story

The development of maytansinoid ADCs has led to the approval of several impactful cancer therapies.

Trastuzumab Emtansine (T-DM1, Kadcyla®)

T-DM1 is an ADC composed of the HER2-targeting antibody trastuzumab, linked to the maytansinoid derivative DM1 via the non-cleavable SMCC linker. It was approved for the treatment of HER2-positive metastatic breast cancer.

Mirvetuximab Soravtansine (B3322474) (IMGN853, Elahere™)

Mirvetuximab soravtansine is an ADC targeting the folate receptor alpha (FRα), which is overexpressed in some ovarian cancers. It utilizes the maytansinoid derivative DM4 as its payload.[2][3]

Mechanism of Action of Maytansinoid ADCs

The mechanism of action of a maytansinoid ADC is a multi-step process that leverages both the targeting specificity of the antibody and the potent cytotoxicity of the maytansinoid payload.

Data Presentation

Table 1: In Vitro Cytotoxicity of Trastuzumab Emtansine (T-DM1) in Breast Cancer Cell Lines

| Cell Line | HER2 Expression | IC50 (µg/mL) | Reference |

| SK-BR-3 | High | 0.007 - 0.018 | [4] |

| BT-474 | High | 0.085 - 0.148 | [4] |

| HCC1954 | High | High Sensitivity | [5] |

| MDA-MB-453 | Moderate | Low Sensitivity | [5] |

| AU-565 | High | High Sensitivity | [5] |

| SKOV-3 | Low | 1.2 | [5] |

| MCF-7 | Low | >10 | [4] |

| MDA-MB-468 | Negative | ~3-5 | [4] |

Table 2: Pharmacokinetic Parameters of Trastuzumab Emtansine (T-DM1) in Patients with HER2-Positive Metastatic Breast Cancer

| Parameter | Value | Unit | Reference |

| Clearance | 0.676 | L/day | [6] |

| Volume of Distribution (Central) | 3.127 | L | [6] |

| Terminal Elimination Half-life | 3.94 | days | [6] |

| Cycle 1 Cmax | 74.4 ± 10.1 | µg/mL | [7] |

| Cycle 1 Ctrough | 1.34 ± 0.802 | µg/mL | [7] |

| Cycle 1 AUCinf | 338 ± 69.5 | µg*day/mL | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of maytansinoid ADCs on cancer cell lines.

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

Maytansinoid ADC

-

Unconjugated antibody (control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the maytansinoid ADC and the unconjugated antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the various ADC or antibody concentrations. Include untreated cells as a control.

-

Incubate for a specified period (e.g., 72-120 hours).

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the in vivo efficacy of maytansinoid ADCs in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

Maytansinoid ADC

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

-

Treatment:

-

Randomize mice into treatment groups (e.g., vehicle control, maytansinoid ADC at different doses).

-

Administer the ADC and vehicle control via an appropriate route (e.g., intravenous injection) according to a predetermined schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

-

Data Analysis:

-

Plot tumor growth curves for each treatment group.

-

Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.

-

Perform statistical analysis to compare treatment groups.

-

Synthesis of DM1

The synthesis of DM1 involves the modification of maytansinol (B1676226), which is obtained from the fermentation of Actinosynnema pretiosum producing ansamitocins, followed by reductive cleavage of the C-3 ester.

-

Preparation of the Linker Precursor: N-methyl-N-(3-methyldithiopropanoyl)-L-alanine is synthesized.

-

Esterification: Maytansinol is esterified with the linker precursor in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like zinc chloride to yield the methyldithio-containing maytansinoid.

-

Reduction: The disulfide bond is then reduced using a reducing agent like dithiothreitol (B142953) (DTT) to generate the free thiol group of DM1.[8][9]

Synthesis of DM4

The synthesis of DM4 follows a similar principle to that of DM1, but with a different linker precursor to introduce the sterically hindered thiol group.

-

Preparation of the Linker Precursor: 4-Mercapto-4-methylpentanoic acid is prepared and then converted to its N-hydroxysuccinimide ester. This is then reacted with N-methyl-L-alanine.[10]

-

Esterification: The resulting carboxylic acid is coupled to maytansinol using DCC and zinc chloride.[10]

-

Reduction: The disulfide bond in the resulting maytansinoid is reduced with DTT to yield DM4.[10]

Signaling Pathways and Logical Relationships

Maytansinoid-induced microtubule disruption triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Conclusion

The journey of maytansinoids from a natural product with limited clinical utility to a cornerstone of modern ADC technology exemplifies the power of targeted drug delivery. The development of derivatives like DM1 and DM4, coupled with sophisticated linker technologies, has enabled the creation of highly effective and specific cancer therapies. As our understanding of tumor biology and protein engineering advances, the potential for developing novel and even more potent maytansinoid-based ADCs continues to grow, offering new hope for patients with a variety of cancers.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. onclive.com [onclive.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

Navigating the Challenges of Plasma Stability for Val-Cit-amide-Cbz-N(Me)-Maytansine Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This technical guide provides a comprehensive overview of the plasma stability of ADCs utilizing the Val-Cit-amide-Cbz-N(Me)-Maytansine linker-payload system, a key area of investigation in the development of next-generation cancer therapeutics.

Understanding the Val-Cit Linker and its Plasma Stability Profile

The valine-citrulline (Val-Cit) dipeptide linker is one of the most widely used cathepsin B-cleavable linkers in ADC development.[1][2] Its design is predicated on its stability at physiological pH in the bloodstream and its selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] Following internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the potent maytansinoid payload to exert its cytotoxic effect.[4]

However, extensive preclinical studies have revealed significant species-specific differences in the plasma stability of the Val-Cit linker. While generally stable in human and non-human primate plasma, it exhibits marked instability in rodent plasma.[1][5] This instability is primarily attributed to the enzymatic activity of carboxylesterase 1C (Ces1C) in rodents, which can prematurely cleave the linker, leading to off-target payload release.[3][4] This phenomenon underscores the importance of selecting appropriate animal models for the preclinical evaluation of ADCs employing Val-Cit linkers.

Furthermore, research has indicated that human neutrophil elastase may also contribute to the aberrant cleavage of the Val-Cit linker, potentially leading to off-target toxicities such as neutropenia.[2][4][6]

Summary of Val-Cit Linker Plasma Stability

| Species | Stability | Primary Plasma Enzyme Responsible for Cleavage | Key Considerations |

| Human | High | Low susceptibility to plasma enzymes | Considered a reliable model for clinical stability.[1][5] |

| Cynomolgus Monkey | High | Low susceptibility to plasma enzymes | Often used as a relevant non-human primate model.[1][5] |

| Rat | Low | Carboxylesterase 1C (Ces1C) | Prone to premature payload release, potentially leading to misleading pharmacokinetic and toxicity data.[4][5] |

| Mouse | Low | Carboxylesterase 1C (Ces1C) | Similar to rats, shows significant linker instability, which can complicate the interpretation of efficacy and safety studies.[1][3][4] |

Experimental Protocols for Assessing Plasma Stability

A robust assessment of ADC plasma stability is a cornerstone of preclinical development. The following is a generalized protocol for an in vitro plasma stability assay, primarily employing liquid chromatography-mass spectrometry (LC-MS) to monitor the integrity of the ADC over time.

In Vitro Plasma Stability Assay Protocol

1. Objective: To determine the rate of drug-linker cleavage from an ADC when incubated in plasma from various species (e.g., human, cynomolgus monkey, rat, mouse) at physiological temperature.

2. Materials:

-

This compound ADC

-

Control ADC with a known stable linker (optional)

-

Plasma from human, cynomolgus monkey, rat, and mouse (citrate or heparin-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Immunoaffinity capture reagents (e.g., Protein A or anti-human IgG magnetic beads)

-

Wash buffers (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.0)

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole)

-

Analytical columns (e.g., reversed-phase C8 or C18)

3. Methodology:

-

Incubation:

-

Thaw frozen plasma at 37°C.

-

Spike the ADC into the plasma at a final concentration of approximately 50-100 µg/mL.

-

A control sample should be prepared by spiking the ADC into PBS.

-

Incubate all samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48, 96, and 168 hours).

-

Immediately freeze the collected aliquots at -80°C to quench any further enzymatic activity until analysis.

-

-

Sample Preparation (Immunoaffinity Capture):

-

Thaw the plasma samples on ice.

-

Add Protein A or anti-human IgG magnetic beads to an appropriate volume of each plasma aliquot.

-

Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.

-

Place the tubes on a magnetic rack and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove unbound plasma proteins.

-

Elute the ADC from the beads using an elution buffer.

-

Immediately neutralize the eluate with a neutralization buffer.

-

-

LC-MS Analysis:

-

Analyze the purified ADC samples by LC-MS.

-

The primary metric for stability is the drug-to-antibody ratio (DAR), which is determined by deconvolution of the mass spectra of the intact or reduced ADC.[7][8]

-

Alternatively, the concentration of the released payload in the plasma supernatant can be quantified using a multiple reaction monitoring (MRM) LC-MS/MS method.[9]

-

4. Data Analysis:

-

Calculate the average DAR for each time point.

-

Plot the average DAR as a function of time for each species.

-

The rate of DAR loss provides a quantitative measure of the ADC's plasma stability.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for plasma stability assessment, the mechanism of maytansine (B1676224) action, and the differential cleavage pathways of the Val-Cit linker.

Caption: Experimental workflow for in vitro plasma stability assessment of ADCs.

Caption: Mechanism of action for maytansinoid-based ADCs.

Caption: Intended vs. premature cleavage pathways of the Val-Cit linker.

Conclusion

The plasma stability of the Val-Cit linker is a multifaceted issue that requires careful consideration throughout the ADC development process. While it offers the advantage of targeted, enzyme-specific cleavage within the tumor microenvironment, its susceptibility to premature cleavage in rodent plasma and potentially by human enzymes necessitates a thorough and species-inclusive evaluation strategy. By employing robust in vitro plasma stability assays and understanding the underlying enzymatic mechanisms, researchers can better predict the clinical performance of this compound conjugates and design more effective and safer ADC therapeutics. The development of next-generation linkers with improved stability profiles continues to be an active area of research aimed at overcoming the limitations of current technologies.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. preprints.org [preprints.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Preliminary Bioactivity of Novel Maytansinoid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity of novel maytansinoid compounds, potent microtubule-targeting agents with significant potential in oncology. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Introduction to Novel Maytansinoids

Maytansinoids are a class of potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1] While the parent compound, maytansine, demonstrated high cytotoxicity, its clinical development was hampered by systemic toxicity.[2] Recent advancements have focused on the synthesis of novel maytansinoid analogs with improved therapeutic indices, often for use in antibody-drug conjugates (ADCs).[2] These next-generation maytansinoids are designed to offer enhanced potency, selectivity, and reduced off-target effects. This guide focuses on the preliminary bioactivity studies of these emerging compounds.

Quantitative Bioactivity Data

The antiproliferative activity of novel maytansinoid compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following table summarizes the in vitro cytotoxicity of selected novel maytansinoid derivatives.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| IMGC936 | NCI-H292 (Lung Carcinoma) | 1.2 | [2] |

| HCT-116 (Colon Carcinoma) | 0.8 | [2] | |

| JIMT-1 (Breast Carcinoma) | 2.5 | [2] | |

| OVCAR-3 (Ovarian Carcinoma) | 0.5 | [2] | |

| DM21-C | A-431 (Epidermoid Carcinoma) | 0.3 | [2] |

| Compound 127a | MCF-7 (Breast Adenocarcinoma) | 83 | [3] |

| Compound 127b | MCF-7 (Breast Adenocarcinoma) | 110 | [3] |

| Compound 127c | MCF-7 (Breast Adenocarcinoma) | 190 | [3] |

| Compound 22 | MCF-7 (Breast Adenocarcinoma) | Not specified, potent | [3] |

| Compound 23 | MCF-7 (Breast Adenocarcinoma) | Not specified, high activity | [3] |

| Compound 24 | MCF-7 (Breast Adenocarcinoma) | Not specified, high activity | [3] |

| Compound 50 | MCF-7 (Breast Adenocarcinoma) | 13,200 | [3] |

| HepG2 (Hepatocellular Carcinoma) | 22,600 | [3] | |

| Compound 51 | MCF-7 (Breast Adenocarcinoma) | 24,900 | [3] |

| HepG2 (Hepatocellular Carcinoma) | 16,200 | [3] | |

| Compound 63a | MCF-7 (Breast Adenocarcinoma) | 4.7 | [3] |

| Compound 75 | MCF-7 (Breast Adenocarcinoma) | 8,300 (µg/mL) | [3] |

| Compound 76 | MCF-7 (Breast Adenocarcinoma) | 8,280 (µg/mL) | [3] |

| Compound 77 | MCF-7 (Breast Adenocarcinoma) | 7,900 (µg/mL) | [3] |

| Compound 131 | MCF-7 (Breast Adenocarcinoma) | 1,330 | [3] |

| MDA-MB-231 (Breast Adenocarcinoma) | 5,000 | [3] | |

| Compound 6h | MDA-MB-231 (Breast Adenocarcinoma) | 24,720 | [4] |

| A549 (Lung Carcinoma) | 42,960 | [4] | |

| Compound 6a | MDA-MB-231 (Breast Adenocarcinoma) | 38,900 | [4] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]

Materials:

-

Human cancer cell lines

-

Complete culture medium

-

96-well plates

-

Novel maytansinoid compounds

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the novel maytansinoid compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated cells as controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[7]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours.[7]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[5]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[8]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Novel maytansinoid compounds

-

Positive control (e.g., colchicine)

-

Negative control (vehicle)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare a tubulin polymerization mix on ice containing tubulin, GTP, and General Tubulin Buffer. Prepare serial dilutions of the novel maytansinoid compounds.[8]

-

Assay Initiation: Pipette the compound dilutions (or controls) into the wells of a pre-warmed 96-well plate. To start the reaction, add the cold tubulin polymerization mix to each well.[8]

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[8]

-

Data Analysis: Plot the absorbance versus time for each concentration. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[8]

Visualizations

Experimental Workflow for Bioactivity Screening

Caption: Workflow for preliminary bioactivity assessment of novel maytansinoids.

Maytansinoid-Induced Apoptosis Signaling Pathway

Caption: Signaling cascade of maytansinoid-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. repositorio.usp.br [repositorio.usp.br]

- 7. MTT (Assay protocol [protocols.io]

- 8. benchchem.com [benchchem.com]

The Bystander Effect of Cleavable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical mechanism in Antibody-Drug Conjugate (ADC) therapy, significantly enhancing their anti-tumor activity, particularly in heterogeneous tumors. This guide provides a comprehensive overview of the bystander effect mediated by cleavable linkers in ADCs, detailing the underlying mechanisms, linker technologies, experimental validation, and its implications for ADC design and development.

Introduction to the Bystander Effect in ADCs

An Antibody-Drug Conjugate is a tripartite therapeutic designed for targeted chemotherapy. It consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The ideal ADC selectively delivers the payload to cancer cells, minimizing systemic toxicity.

The bystander effect occurs when the cytotoxic payload released from the target antigen-positive (Ag+) cancer cell diffuses out and kills neighboring antigen-negative (Ag-) tumor cells.[1][2] This phenomenon is particularly crucial for treating tumors with heterogeneous antigen expression, where not all cancer cells express the target antigen.[3] By eliminating adjacent non-targeted cells, the bystander effect can lead to a more profound and durable anti-tumor response.[4]

The capacity of an ADC to induce a bystander effect is fundamentally dependent on the properties of its linker and payload.[] Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell, a prerequisite for the payload to diffuse and act on neighboring cells.[][6]

The Central Role of Cleavable Linkers

Cleavable linkers are engineered to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers prevalent in the tumor microenvironment or within tumor cells.[7][8] This controlled release is essential for enabling the bystander effect. In contrast, non-cleavable linkers release the payload only after the antibody is fully degraded within the lysosome of the target cell.[6] The resulting payload-amino acid catabolite is often charged and membrane-impermeable, thus preventing it from diffusing out of the cell and inducing a bystander effect.[4][9]

Types of Cleavable Linkers and Their Mechanisms

There are three primary categories of cleavable linkers, each exploiting different physiological conditions of the tumor microenvironment or intracellular compartments.[6][10]

-

Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][11] A commonly used dipeptide linker is valine-citrulline (vc).[6] Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the vc linker, releasing the payload.[11] Some evidence also suggests that proteases secreted by tumor cells can cleave these linkers extracellularly.[2]

-

pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[10][11] This pH differential allows for the targeted release of the payload within the endo-lysosomal pathway of the cancer cell.[12]

-

Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is susceptible to reduction. The concentration of glutathione (B108866) (GSH), a reducing agent, is significantly higher inside cells compared to the bloodstream.[11] This gradient facilitates the cleavage of the disulfide linker and release of the payload predominantly within the intracellular environment.[13]

Mechanism of the Bystander Effect

The bystander killing process involves a sequence of events that begins with the ADC binding to its target antigen on the surface of a cancer cell. The subsequent steps are illustrated in the diagram below.

Caption: Mechanism of the ADC bystander effect.

The process unfolds as follows:

-

The ADC binds to the target antigen on the surface of an Ag+ tumor cell.

-

The ADC-antigen complex is internalized via endocytosis.

-

The complex traffics through the endosomal and lysosomal compartments.

-

Within the lysosome (or endosome), the cleavable linker is broken by proteases or low pH, releasing the cytotoxic payload.

-

The released payload exerts its cytotoxic effect, leading to the death of the Ag+ cell.

-

Crucially for the bystander effect, if the payload is membrane-permeable, it can diffuse out of the dying Ag+ cell and into the tumor microenvironment.[]

-

The payload then penetrates adjacent Ag- cells, inducing their death.

Key Factors Influencing the Bystander Effect

The efficiency of the bystander effect is not solely dependent on the linker. Several other factors play a critical role:

-

Payload Properties: The physicochemical properties of the payload are paramount. To diffuse across cell membranes, the payload must be sufficiently lipophilic and preferably neutral (uncharged).[][9] Payloads like MMAE (monomethyl auristatin E) and DXd (deruxtecan) are highly membrane-permeable and have demonstrated significant bystander killing.[4] In contrast, payloads like DM1, used in T-DM1 with a non-cleavable linker, are charged and cannot efficiently cross cell membranes.[9]

-

Linker Stability: The linker must be stable enough in circulation to prevent premature payload release, which can lead to systemic toxicity.[8][14] However, some degree of linker instability in the tumor microenvironment can also contribute to the bystander effect through extracellular payload release.[15]

-

Drug-to-Antibody Ratio (DAR): A higher DAR can lead to a greater concentration of payload delivered to the tumor, potentially enhancing the bystander effect. However, a very high DAR can negatively impact the ADC's pharmacokinetics and increase systemic toxicity.[14]

Experimental Protocols for Assessing the Bystander Effect

Validating and quantifying the bystander effect is a critical step in the preclinical development of ADCs.[4] The following are key experimental methodologies employed for this purpose.

In Vitro Co-Culture Bystander Assay

This is a fundamental assay to evaluate the bystander effect.[4]

Methodology:

-

Cell Line Selection: Two cell lines are chosen: an antigen-positive (Ag+) line that expresses the target antigen of the ADC and an antigen-negative (Ag-) line that does not. To distinguish between the two cell populations, the Ag- cells are often engineered to express a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase.[1][16]

-

Co-Culture Seeding: The Ag+ and Ag- cells are seeded together in the same culture wells at a defined ratio (e.g., 1:1, 1:3).[16]

-

ADC Treatment: The co-culture is treated with varying concentrations of the ADC for a specified duration (e.g., 72-96 hours).

-

Viability Assessment: The viability of the Ag- cell population is selectively measured. If using fluorescently labeled Ag- cells, this can be done using flow cytometry or high-content imaging.[16] If luciferase-labeled cells are used, a luminescence-based assay is performed.[16]

-

Data Analysis: The reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone with ADC, co-culture without ADC), indicates a bystander effect.[3]

Caption: Workflow for an in vitro co-culture bystander assay.

Conditioned Medium Transfer Assay

This assay helps to confirm that the bystander effect is mediated by a soluble factor (the released payload) in the culture medium.[3]

Methodology:

-